molecular formula C10H16ClNO3 B2672043 Methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3-carboxylate;hydrochloride CAS No. 2253630-57-6

Methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3-carboxylate;hydrochloride

Cat. No.: B2672043
CAS No.: 2253630-57-6
M. Wt: 233.69
InChI Key: PTZRJLIOLWXOEJ-UHFFFAOYSA-N
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Description

“Methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2260937-51-5 . It has a molecular weight of 235.71 . The compound is stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17NO3.ClH/c1-13-9(12)8-6-10(14-7-8)2-4-11-5-3-10;/h8,11H,2-7H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Structural Insights

  • One-Pot Synthesis of N-Substituted Spirocyclic Compounds : A study detailed a simple one-pot synthesis method for creating N-substituted 4-methyl-1-oxa-8-azaspiro[4.5]deca-3-en-3-carboxylic acids. These compounds were obtained unexpectedly from certain reactions at room temperature, showcasing a novel formation pathway involving aldol condensation following cyanoethylation (Yu et al., 2015).

  • Heterospirocyclic Synthons for Peptide Synthesis : Another study introduced methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate as a new class of dipeptide synthons. This work demonstrated the utility of such spirocyclic compounds in peptide synthesis, opening avenues for their use in producing complex peptide structures (Suter et al., 2000).

Biological Activities and Potential Applications

  • Antiviral Evaluation of Spirothiazolidinone Derivatives : Research into spirothiazolidinone derivatives, which include structurally related spirocyclic compounds, has shown promising antiviral activity. Specifically, certain derivatives exhibited strong activity against influenza A/H3N2 virus and human coronavirus 229E. This suggests potential applications in developing new antiviral drugs (Apaydın et al., 2020).

  • Synthesis and Antitumor Activity : Another intriguing application is in the field of cancer research, where novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives were synthesized and evaluated for their anticancer activity. Preliminary results indicated that several compounds have moderate to potent activity against various human cancer cell lines, highlighting the potential of these spirocyclic compounds in oncology (Yang et al., 2019).

Safety and Hazards

The compound has a GHS07 pictogram, which indicates that it may cause skin irritation, eye irritation, or respiratory irritation . The compound’s MSDS (Material Safety Data Sheet) can provide more detailed safety and hazard information .

Properties

IUPAC Name

methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3.ClH/c1-13-9(12)8-6-10(14-7-8)2-4-11-5-3-10;/h6,11H,2-5,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZRJLIOLWXOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2(CCNCC2)OC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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